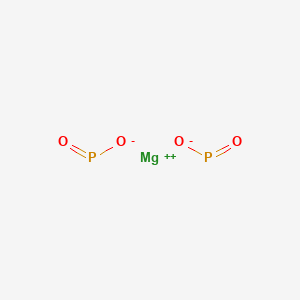
Magnesium hypophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hypophosphite is a chemical compound with the formula Mg(H₂PO₂)₂. It is a white crystalline solid that is soluble in water but insoluble in alcohol and ether. This compound is known for its high thermal and chemical stability, good mechanical and electrical properties, and environmentally friendly characteristics .
Vorbereitungsmethoden
Magnesium hypophosphite can be synthesized through the neutralization of hypophosphorous acid with magnesium oxide or magnesium hydroxide. The reaction produces a precipitate, which is then separated and dried to obtain this compound . The reaction can be represented as follows: [ \text{MgO} + 2\text{H}_3\text{PO}_2 \rightarrow \text{Mg(H}_2\text{PO}_2\text{)}_2 ]
Analyse Chemischer Reaktionen
Magnesium hypophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium phosphate.
Reduction: It acts as a reducing agent in chemical reactions.
Thermal Decomposition: Upon heating, this compound decomposes to release phosphine gas and magnesium phosphate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like hypophosphorous acid. The major products formed from these reactions are magnesium phosphate and phosphine gas .
Wissenschaftliche Forschungsanwendungen
Magnesium hypophosphite has several scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: It serves as a nutrient supplement in agricultural applications, providing essential magnesium and phosphorus to plants.
Medicine: It is used in the pharmaceutical industry for the treatment of conditions like rheumatoid arthritis.
Industry: It is employed as a flame retardant in the plastic industry and as a stabilizer in plastic products
Wirkmechanismus
The mechanism of action of magnesium hypophosphite involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions where reduction is required. The molecular targets and pathways involved include the reduction of metal ions and organic compounds .
Vergleich Mit ähnlichen Verbindungen
Magnesium hypophosphite is compared with other metal hypophosphites such as aluminum hypophosphite and cerium hypophosphite. These compounds share similar properties, including high thermal and chemical stability and good mechanical and electrical properties. this compound is unique due to its specific applications in medicine and agriculture .
Similar Compounds
- Aluminum hypophosphite
- Cerium hypophosphite
- Sodium hypophosphite
This compound stands out for its versatility and environmentally friendly properties, making it a valuable compound in various fields.
Eigenschaften
InChI |
InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQVSYFEKVIYCP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-33-3 |
Source


|
| Record name | Magnesium bisphosphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bisphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)


